

Apigenin 7-glucuronide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Apigenin 7-glucuronide

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This technical guide provides an in-depth overview of **Apigenin 7-glucuronide** (A7G), a significant flavonoid derivative, for researchers, scientists, and professionals in drug development. This document outlines its core chemical properties, biological activities, and the molecular pathways it modulates, supported by detailed experimental protocols and quantitative data.

Core Compound Specifications

Apigenin 7-glucuronide, also known as Apigenin 7-O- β -glucuronide or Scutellarin, is a naturally occurring flavonoid found in various plants. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	29741-09-1	[1] [2] [3]
Molecular Formula	C ₂₁ H ₁₈ O ₁₁	[2] [3]
Molecular Weight	446.36 g/mol	[2] [3]
Appearance	Yellow powder	[3]
Synonyms	Apigenin 7-O- β -glucuronide, Scutellarin	[2]

Biological Activity and Pharmacological Profile

Apigenin 7-glucuronide exhibits a range of pharmacological activities, most notably as an anti-inflammatory agent and an inhibitor of matrix metalloproteinases (MMPs).

Anti-inflammatory Activity

A7G has demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells. In models utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G effectively suppresses the production of pro-inflammatory mediators. This includes a dose-dependent inhibition of nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF- α). The anti-inflammatory action of A7G is largely attributed to its ability to inhibit the MAPK and AP-1 signaling pathways.

Matrix Metalloproteinase (MMP) Inhibition

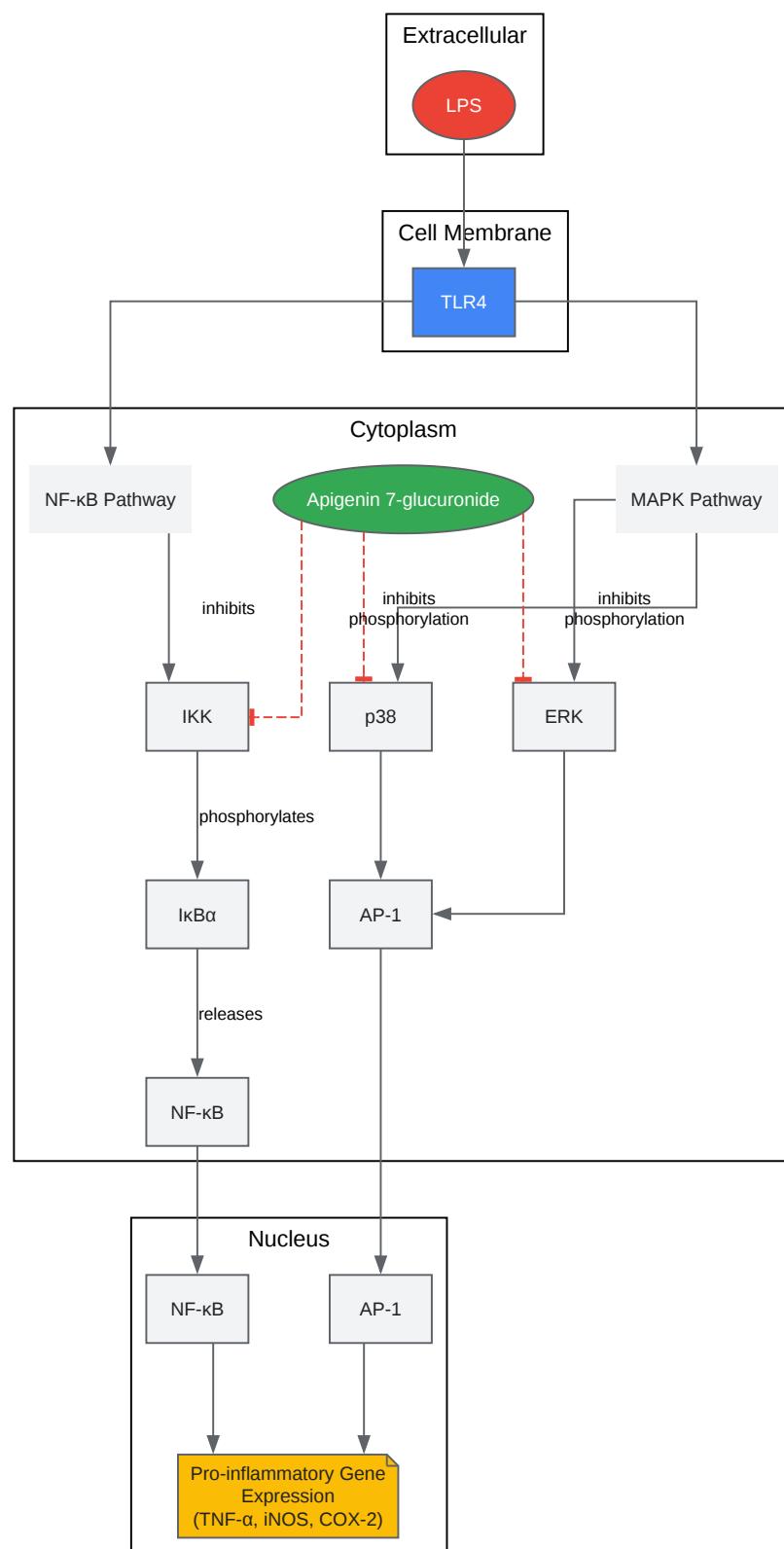
A7G is a known inhibitor of several matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix and play a role in various pathological processes, including cancer metastasis and arthritis. The inhibitory concentrations (IC₅₀) of A7G against various MMPs are detailed in the table below.

Target Enzyme	IC ₅₀ (μM)
MMP-3	12.87
MMP-8	22.39
MMP-9	17.52
MMP-13	0.27

Signaling Pathways Modulated by Apigenin 7-glucuronide

Apigenin 7-glucuronide exerts its biological effects by intervening in critical cellular signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways, which are central to the inflammatory response.

In the context of LPS-induced inflammation in macrophages, A7G has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). This, in turn, suppresses the activation of the transcription factor AP-1, a key regulator of pro-inflammatory gene expression.



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A7G inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of **Apigenin 7-glucuronide**.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of **Apigenin 7-glucuronide** on a cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.

Methodology:

- **Cell Seeding:** Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Prepare serial dilutions of **Apigenin 7-glucuronide** in the appropriate cell culture medium. Remove the existing medium from the cells and add the A7G dilutions.
- **Incubation:** Incubate the treated cells for 24 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

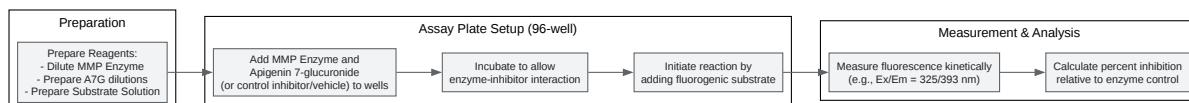
Purpose: To quantify the inhibitory effect of **Apigenin 7-glucuronide** on the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

- Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with various concentrations of A7G for 1 hour, followed by stimulation with 1 μ g/mL of LPS for 24 hours.
- Supernatant Collection: After incubation, collect the cell culture supernatant.
- Griess Reaction: In a new 96-well plate, mix 50 μ L of the supernatant with 50 μ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.
- Color Development: Add 50 μ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

Purpose: To determine the inhibitory activity of **Apigenin 7-glucuronide** against specific MMPs using a fluorescence-based assay. This protocol is adapted from commercially available MMP inhibitor screening kits.



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Experimental workflow for the fluorometric MMP inhibition assay.

Methodology:

- Reagent Preparation:

- Reconstitute and dilute the specific recombinant MMP enzyme (e.g., MMP-3, -9, -13) in the provided assay buffer to the desired working concentration.
- Prepare a stock solution of **Apigenin 7-glucuronide** in DMSO and create serial dilutions in assay buffer.
- Prepare the fluorogenic MMP substrate solution according to the manufacturer's instructions.
- Assay Plate Setup (in a 96-well black plate):
 - Enzyme Control: Add the diluted MMP enzyme and assay buffer (with DMSO at a concentration equivalent to the highest A7G concentration).
 - Inhibitor Wells: Add the diluted MMP enzyme and the various dilutions of **Apigenin 7-glucuronide**.
 - Positive Control: Add the diluted MMP enzyme and a known broad-spectrum MMP inhibitor (e.g., GM6001).
 - Blank: Add assay buffer only.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitor.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 325/393 nm).
- Data Analysis:
 - Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Calculate the percentage of inhibition for each concentration of **Apigenin 7-glucuronide** using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor

Well) / Rate of Enzyme Control] x 100

- Plot the percent inhibition against the logarithm of the A7G concentration to determine the IC₅₀ value.

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